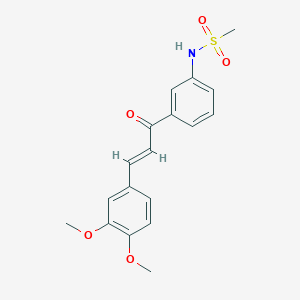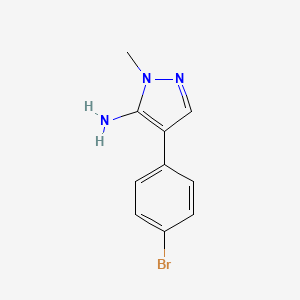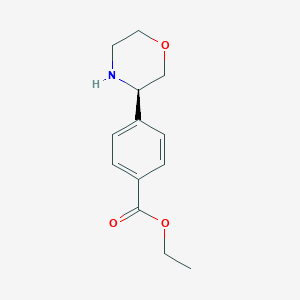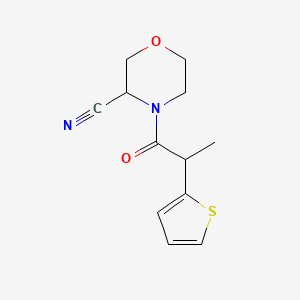![molecular formula C15H16BrN3O6S B2805523 ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899759-87-6](/img/structure/B2805523.png)
ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-bromophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-bromophenyl derivatives and pyridazine precursors. The reaction conditions may involve:
Reagents: Bromine, dimethylsulfamoyl chloride, ethyl ester derivatives.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Controlled heating or cooling to optimize the reaction yield.
Industrial Production Methods
Industrial production may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques like recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods such as HPLC or NMR to verify the compound’s purity and structure.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(3-bromophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, methanol, or water.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 1-(3-bromophenyl)-4-[(dimethylsulfamoyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of biochemical pathways leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Ethyl 1-(3-bromophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives:
Similar Compounds: Ethyl 1-(3-chlorophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate, Ethyl 1-(3-fluorophenyl)-4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate.
Uniqueness: The presence of the bromine atom and the dimethylsulfamoyl group may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-(dimethylsulfamoyloxy)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O6S/c1-4-24-15(21)14-12(25-26(22,23)18(2)3)9-13(20)19(17-14)11-7-5-6-10(16)8-11/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEZOMRQVNBQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2805441.png)
![N-[1-(Oxolan-3-yl)but-3-yn-2-yl]but-2-ynamide](/img/structure/B2805445.png)


![9,9'-Spirobi[fluoren]-2-amine](/img/structure/B2805452.png)
![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2805453.png)


![1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2805456.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2805458.png)
![3-{2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2805459.png)

![3-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2805461.png)
![9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B2805462.png)
